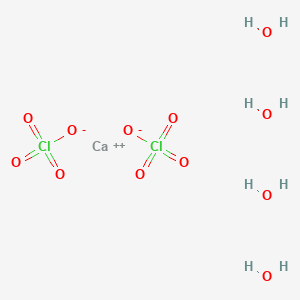

Perchloric acid, calcium salt, tetrahydrate (8CI,9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of calcium perchlorate tetrahydrate involves the reaction of calcium ions with perchloric acid, leading to the formation of this compound in a hydrated form. The process is influenced by factors such as concentration, temperature, and the presence of other ions, which can affect the formation of solvent-shared ion pairs and the overall yield of the compound (Tu et al., 2019).

Molecular Structure Analysis

The molecular structure of calcium perchlorate tetrahydrate has been elucidated through various analytical techniques, including X-ray diffraction. The compound exhibits a crystal structure where calcium ions are coordinated in a distorted square-antiprismatic environment, surrounded by perchlorate tetrahedra and water molecules. This arrangement facilitates the formation of a three-dimensional network through hydrogen bonding between water molecules and ClO4 units (Hennings et al., 2014).

Chemical Reactions and Properties

Calcium perchlorate tetrahydrate participates in various chemical reactions, including deliquescence and efflorescence, which are crucial for understanding its behavior in different environmental conditions. Its high deliquescent nature allows it to absorb moisture and transition from a solid to an aqueous state, while its efflorescence properties involve the reverse process under certain relative humidity and temperature conditions (Nuding et al., 2014).

Physical Properties Analysis

The physical properties of calcium perchlorate tetrahydrate, such as its hygroscopicity, low freezing temperature, and ability to form aqueous solutions with extreme low eutectic points, are significant for its potential applications. These properties are attributed to the specific cation-anion-water interactions and the enhanced formation of solvent-shared ion pairs in its aqueous solution (Tu et al., 2019).

Chemical Properties Analysis

The chemical properties of calcium perchlorate tetrahydrate, including its reactivity and stability, have been studied through its reactions with other compounds and its behavior under different conditions. The compound's ability to undergo thermal decomposition and participate in exchange reactions highlights its versatility and the importance of understanding its chemical behavior for potential applications (Valor et al., 2002).

Wissenschaftliche Forschungsanwendungen

Planetary Science and Martian Studies

Calcium perchlorate has been identified as a significant compound of interest in the study of Martian surface chemistry. Research by Nuding et al. (2014) investigated the deliquescence and efflorescence properties of calcium perchlorate under conditions relevant to present-day Mars. Their work contributes to understanding the stability and behavior of liquid water on the Martian surface, providing insights into the planet's water cycle and potential habitability.

Safety and Hazards

Perchloric acid, calcium salt, tetrahydrate (8CI,9CI) is classified as dangerous . It may intensify fire due to its oxidizing properties . It can cause skin irritation and serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If skin or eye irritation occurs, medical advice or attention should be sought .

Wirkmechanismus

Target of Action

Calcium Diperchlorate Tetrahydrate, also known as Calcium Perchlorate Tetrahydrate, is an inorganic compound It’s known for its strong oxidizing properties .

Mode of Action

As a strong oxidizing agent, Calcium Diperchlorate Tetrahydrate reacts with reducing agents when heated to generate heat and products that may be gaseous . The perchlorate ion, ClO−4, has a highly symmetrical tetrahedral structure that is strongly stabilized in solution by its low electron-donating proton-accepting power and its relatively low polarizability .

Pharmacokinetics

It’s known to be highly soluble in water , which could influence its distribution if it were to enter a biological system.

Result of Action

The primary result of Calcium Diperchlorate Tetrahydrate’s action is the oxidation of other substances. This can lead to various chemical reactions depending on the reducing agent it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcium Diperchlorate Tetrahydrate. For instance, its reactivity and efficiency can be affected by the presence of other ions .

Eigenschaften

IUPAC Name |

calcium;diperchlorate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFQNBSXMKXDTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perchloric acid, calcium salt, tetrahydrate (8CI,9CI) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)